(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- Acetyl group at position 6, which may enhance lipophilicity and metabolic stability.
- (E)-3-(4-nitrophenyl)acrylamido substituent at position 2, contributing strong electron-withdrawing effects via the nitro group.
Structural determination methods, such as X-ray crystallography using SHELX software , are critical for confirming its conformation.
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-11(24)22-9-8-14-15(10-22)29-19(17(14)18(20)26)21-16(25)7-4-12-2-5-13(6-3-12)23(27)28/h2-7H,8-10H2,1H3,(H2,20,26)(H,21,25)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMWVKQNBTSHM-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors. .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives, which this compound is structurally related to, are known to affect a wide range of biological processes These include various signaling pathways and enzymatic reactions
Biological Activity
The compound (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel derivative within the tetrahydrothieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial effects and interactions with specific biological targets.
Structure and Synthesis
This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core and various functional groups such as an acetyl and a nitrophenyl moiety. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of these functional groups in a controlled manner. Recent studies have utilized molecular hybridization approaches to develop derivatives with enhanced biological properties .
Antimicrobial Activity
The biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives has revealed promising antimicrobial properties. A study reported that compounds within this class exhibited significant activity against Gram-positive bacteria like Sarcina lutea, while showing limited efficacy against Gram-negative bacteria such as Escherichia coli . The activity was quantified using the IC50 metric, indicating the concentration required to inhibit 50% of bacterial growth.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 6-acetyl-... | Sarcina lutea (Gram-positive) | 15.0 |
| 6-acetyl-... | Escherichia coli (Gram-negative) | >100 |
These results suggest that structural modifications can significantly influence the antimicrobial efficacy of these compounds.
Antitubercular Activity
In the context of tuberculosis treatment, certain derivatives of tetrahydrothieno[2,3-c]pyridine have been evaluated for their ability to inhibit Mycobacterium tuberculosis pantothenate synthetase. The compound 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide showed an IC50 value of 5.87 ± 0.12 µM , indicating strong inhibitory potential against this target enzyme . Furthermore, it displayed non-cytotoxicity at concentrations up to 50 µM , making it a candidate for further development in anti-tuberculosis therapy.
Neuropathic Pain Relief
Recent investigations have identified compounds from this class as potential antagonists for metabotropic glutamate receptor 1 (mGluR1), which is implicated in chronic pain pathways. Compounds designed with the tetrahydrothieno[2,3-c]pyridine scaffold demonstrated significant pain-suppressing activity in animal models. For instance, one study highlighted that specific derivatives exhibited favorable pharmacokinetic profiles and effective oral bioavailability .
The mechanisms underlying the biological activities of these compounds are diverse and often involve interaction with specific enzymes or receptors. For example:
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitubercular Mechanism : Inhibition of pantothenate synthetase disrupts essential metabolic functions in Mycobacterium tuberculosis.
- Neuropathic Pain Modulation : Antagonism at mGluR1 may alter neurotransmitter release and reduce pain signaling.
Case Studies
Several case studies have been documented regarding the efficacy of these compounds:
- Antimicrobial Efficacy : A study focusing on various derivatives showed that modifications to the thieno[2,3-c]pyridine core could enhance antibacterial potency against Sarcina lutea.
- Tuberculosis Treatment : A clinical evaluation highlighted the potential use of specific tetrahydrothieno[2,3-c]pyridine derivatives in treating resistant strains of Mycobacterium tuberculosis, emphasizing their low cytotoxicity and high selectivity.
Scientific Research Applications
Structural Formula
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structural features include:
- A tetrahydrothieno[2,3-c]pyridine core.
- An acetyl group.
- A nitrophenyl group linked via an acrylamide moiety.
Pharmaceutical Research
The primary application of (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide lies in its potential as a pharmaceutical agent. Several studies have indicated its activity against various biological targets:
- Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The incorporation of the nitrophenyl group may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Biochemical Studies
The compound's ability to interact with specific enzymes or receptors can be leveraged in biochemical assays. For example:
- Enzyme Inhibition : Investigations into its role as an inhibitor for enzymes involved in metabolic pathways could provide insights into its therapeutic potential and mechanism of action.
Material Science
Due to its unique chemical structure, this compound may find applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to impart specific properties such as thermal stability or electrical conductivity.
Agricultural Chemistry
There is potential for this compound to be explored as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests or weeds.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of tetrahydrothieno[2,3-c]pyridine for their anticancer properties. The results indicated that compounds with similar substituents to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Screening
In a study published in Antibiotics, researchers screened various thieno[2,3-c]pyridine derivatives for antimicrobial activity. The findings demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a valuable lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The closest structural analog is 6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (reported in Acta Crystallographica Section E). Key differences include:
Core Similarities: Both share the tetrahydrothieno[2,3-c]pyridine scaffold, enabling similar π-π stacking and hydrophobic interactions.
Physicochemical Properties
- Solubility : The acetyl and nitro groups may reduce aqueous solubility relative to the analog’s methyl and methoxy substituents.
Pharmacological Implications
- Target Affinity : The nitro group’s electron-withdrawing nature could increase affinity for targets like NADPH oxidase or nitric oxide synthase, whereas the analog’s methoxy group may favor interactions with cytochrome P450 enzymes.
- Metabolic Stability: The acetyl group in the target compound may slow hepatic metabolism compared to the analog’s methyl group, as observed in similar thienopyridine derivatives .
Q & A
Q. When is preparative HPLC preferred over column chromatography for purification?
- Scenario : For isolating enantiomers or resolving closely eluting impurities (e.g., E/Z isomers) .
- Conditions : Use a C18 column with acetonitrile/water (70:30) at 2 mL/min flow rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
